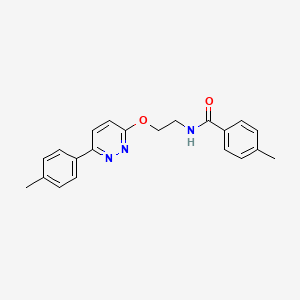
2-(2,6-dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine, also known as DMFUM, is a novel compound with potential applications in scientific research. This compound has been synthesized using a variety of methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 2-(2,6-dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine is not fully understood, but studies have suggested that it inhibits the activity of enzymes involved in DNA replication and cell division. This compound has also been shown to inhibit the activity of protein kinases, which play a key role in cell signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of protein kinase activity. In addition, this compound has been shown to have neuroprotective effects and antimicrobial activity.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,6-dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine has several advantages for lab experiments, including its ability to inhibit cell proliferation and induce apoptosis, making it a useful tool for studying cancer cells. This compound also has neuroprotective effects, making it a useful tool for studying neurological disorders. However, this compound has limitations, including its potential toxicity and limited solubility in water.
Zukünftige Richtungen
For 2-(2,6-dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine research include exploring its potential applications in cancer therapy, neurological disorders, and infectious diseases. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the development of more effective synthesis methods and formulations of this compound may enhance its potential as a tool for scientific research.
Synthesemethoden
2-(2,6-dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine has been synthesized using a variety of methods, including the reaction of 2,6-dimethylmorpholine with furan-2-ylmethylamine and 5-nitropyrimidine-4,6-diamine. Other methods include the reaction of 2,6-dimethylmorpholine with furan-2-carboxaldehyde and 5-nitropyrimidine-4,6-diamine. The yield of this compound using these methods has been reported to be between 60-80%.
Wissenschaftliche Forschungsanwendungen
2-(2,6-dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine has potential applications in scientific research, including cancer research, neurological disorders, and infectious diseases. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In addition, this compound has been shown to have antimicrobial activity against a variety of bacteria and fungi.
Eigenschaften
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O4/c1-9-7-20(8-10(2)25-9)15-18-13(16)12(21(22)23)14(19-15)17-6-11-4-3-5-24-11/h3-5,9-10H,6-8H2,1-2H3,(H3,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULLQGCBZHDHNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=C(C(=N2)NCC3=CC=CO3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

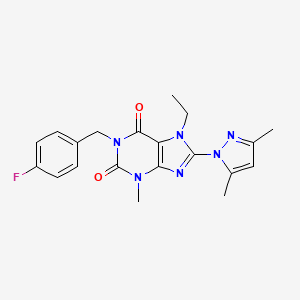
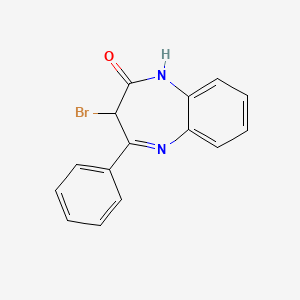
![4-(1-Butylbenzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2875997.png)
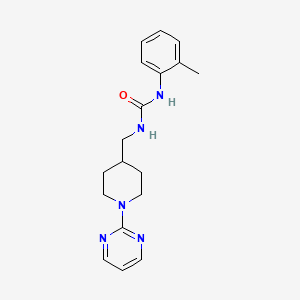
![5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2875999.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2876001.png)

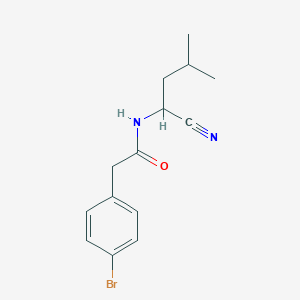
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B2876006.png)
![1-Ethylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2876007.png)
![4-Chloro-1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid](/img/structure/B2876013.png)
